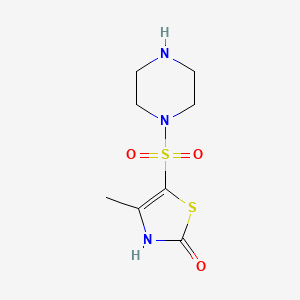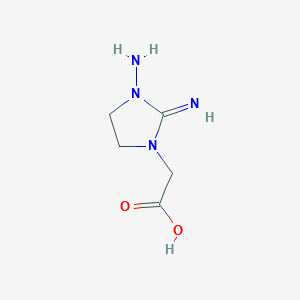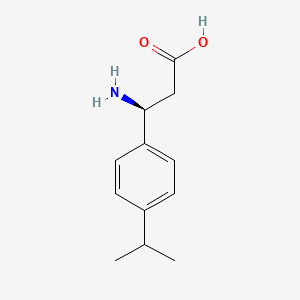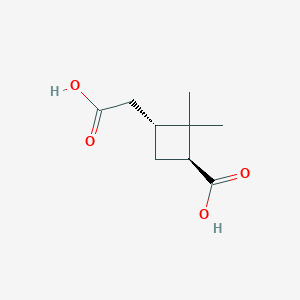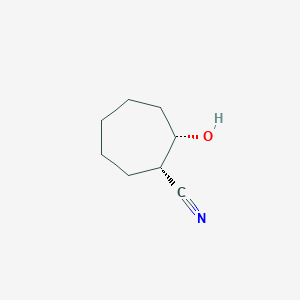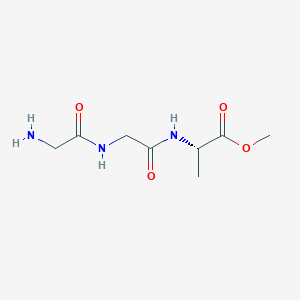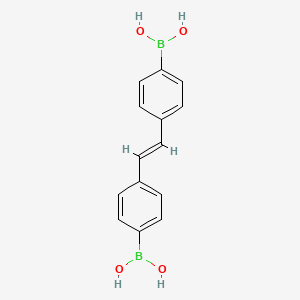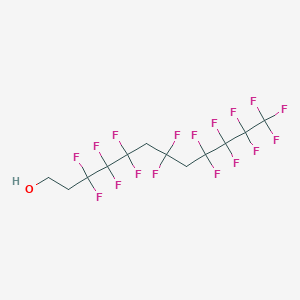
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol is a fluorinated alcohol compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity. This compound is of interest in various scientific fields due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol typically involves the fluorination of dodecan-1-ol. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to a fluorinated alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its role in the development of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its chemical resistance and hydrophobicity.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: A fluorinated acrylate monomer used in coatings and surface modifications.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl isocyanate: Used in the synthesis of fluorinated polymers and materials.
Uniqueness
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination imparts distinct properties that are valuable in various applications, particularly where high chemical resistance and hydrophobicity are required.
Properties
Molecular Formula |
C12H9F17O |
|---|---|
Molecular Weight |
492.17 g/mol |
IUPAC Name |
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-1-ol |
InChI |
InChI=1S/C12H9F17O/c13-5(14,3-7(17,18)9(21,22)6(15,16)1-2-30)4-8(19,20)10(23,24)11(25,26)12(27,28)29/h30H,1-4H2 |
InChI Key |
ZKFGRXQMIJDIKX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(C(CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol](/img/structure/B12830883.png)

![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)

